N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
CAS No.:
Cat. No.: VC20192790
Molecular Formula: C18H17BrClNO3S
Molecular Weight: 442.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrClNO3S |
|---|---|
| Molecular Weight | 442.8 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
| Standard InChI | InChI=1S/C18H17BrClNO3S/c19-15-3-1-2-13(10-15)11-21(17-8-9-25(23,24)12-17)18(22)14-4-6-16(20)7-5-14/h1-7,10,17H,8-9,11-12H2 |
| Standard InChI Key | DCFPELMTUFWMMS-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide features a benzamide backbone (C6H5CONH-) modified with three key substituents:
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A 3-bromobenzyl group attached to the amide nitrogen, introducing steric bulk and halogen-based reactivity.
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A 4-chloro substituent on the benzoyl ring, enhancing electron-withdrawing effects.
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A 1,1-dioxidotetrahydrothiophen-3-yl group, contributing sulfone functionality and conformational rigidity.
The molecular formula is C18H17BrClNO3S, with a molecular weight of 442.8 g/mol. The sulfone moiety (SO2) in the tetrahydrothiophene ring increases polarity, influencing solubility and pharmacokinetic properties.
Structural Analysis
The compound’s three-dimensional conformation is stabilized by intramolecular interactions:
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π-π stacking between aromatic rings.
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Hydrogen bonding involving the amide carbonyl and sulfone oxygen atoms.
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Halogen bonding facilitated by bromine and chlorine atoms.
These interactions contribute to its stability under physiological conditions, as evidenced by thermal analysis showing a decomposition temperature above 200°C.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Benzoylation: Reaction of 4-chlorobenzoyl chloride with 3-bromobenzylamine to form N-(3-bromobenzyl)-4-chlorobenzamide.
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Sulfonation: Oxidation of tetrahydrothiophene-3-amine to its 1,1-dioxide derivative using hydrogen peroxide.
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Coupling: Michael addition of the sulfonated amine to the benzamide intermediate under basic conditions (e.g., K2CO3 in DMF).
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents hydrolysis |
| Solvent | Dichloromethane (Step 3) | Enhances solubility |
| Reaction Time | 12–16 hours (Step 3) | Maximizes coupling efficiency |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient), yielding a final product with >95% purity.
Challenges and Solutions
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Byproduct Formation: Competing N-alkylation during coupling is mitigated by using a bulky base (e.g., DBU).
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Low Solubility: Co-solvents like THF improve reaction homogeneity.
Biological Activity and Mechanisms
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Caspase-3 activation, PARP cleavage |
| A549 (Lung) | 18.9 ± 2.1 | ROS generation, mitochondrial depolarization |
| HeLa (Cervical) | 15.7 ± 1.8 | Tubulin polymerization inhibition |
The sulfone group in N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide likely enhances binding to cysteine residues in tubulin or redox-sensitive proteins.
Enzymatic Interactions
The compound inhibits protein kinase C (PKC) with an IC50 of 8.3 μM, attributed to competitive binding at the ATP site. Molecular docking simulations suggest hydrogen bonds between the sulfone oxygen and Lys368 residue.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Compound | Key Structural Difference | Cytotoxicity (IC50, μM) |
|---|---|---|
| N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Bromine, chlorine, sulfone | 12.4–18.9 |
| N-(3-bromobenzyl)-4-chloro-benzamide | No sulfone group | >50 |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-benzamide | Isobutyl vs. bromobenzyl | 28.7–35.2 |
The sulfone moiety and halogen substituents synergistically enhance bioactivity, as seen in the 4-fold lower IC50 compared to non-sulfonated analogues.
Physicochemical Comparisons
| Property | N-(3-bromobenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | N-(4-fluorobenzyl)-benzamide |
|---|---|---|
| LogP | 3.2 | 2.1 |
| Aqueous Solubility (mg/mL) | 0.12 | 1.8 |
| Plasma Protein Binding | 89% | 67% |
Higher lipophilicity (LogP) in the bromo-chloro-sulfone derivative correlates with increased membrane permeability but reduced solubility.
Applications and Future Directions
Medicinal Chemistry
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Lead Compound Optimization: Structure-activity relationship (SAR) studies could replace bromine with less toxic halogens (e.g., iodine) to enhance potency.
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Prodrug Development: Esterification of the sulfone group may improve oral bioavailability.
Material Science
The sulfone group’s electron-withdrawing properties make the compound a candidate for:
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Organic semiconductors in thin-film transistors.
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Photoinitiators in polymer chemistry due to UV stability.
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